Unique N-Formyl Traceless Protection/Quaternization Pathway
The target compound is the only commercially cataloged pyrazolo[1,5-a]pyrimidine carbaldehyde bearing the formyl group on the bridgehead nitrogen (position 4) rather than on carbon (positions 3, 5, or 6). This N-formyl configuration enables a sequential deformylation–quaternization pathway: hydrolytic removal of the N-formyl group liberates 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0), which can then be N-alkylated to install the pyrazolo[1,5-a]pyrimidinium moiety at the 3'-position of cephem antibiotics [1]. In contrast, pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) and pyrazolo[1,5-a]pyrimidine-5-carbaldehyde (CAS 1780675-33-3) bear their formyl groups on aromatic carbon atoms that cannot be removed to generate a nucleophilic nitrogen center; they are thus structurally incapable of participating in this essential quaternization step . This functional dichotomy is not merely theoretical—it is the basis for the divergent synthetic utility that makes the target compound a required intermediate in the Fujisawa (now Astellas) cephem antibiotic patent family [1].
| Evidence Dimension | Formyl attachment site and synthetic pathway accessibility |
|---|---|
| Target Compound Data | N-formyl at position 4 (C₇H₉N₃O, MW 151.17); deformylation yields nucleophilic NH for quaternization |
| Comparator Or Baseline | C-formyl at position 3 (CAS 879072-59-0, C₇H₅N₃O, MW 147.13) and position 5 (CAS 1780675-33-3, C₇H₅N₃O, MW 147.13); formyl group is non-removable for N-quaternization purposes |
| Quantified Difference | Categorical: N-formyl enables NH unmasking → quaternization; C-formyl does not. MW difference: +4.04 g/mol vs. aromatic C-formyl isomers due to additional 2H from 6,7-dihydro core. |
| Conditions | Structural and functional group analysis based on IUPAC nomenclature and standard protecting group chemistry principles |
Why This Matters
For procurement decisions, specifying the correct N-4 formyl regioisomer is essential because only this isomer provides the traceless N-protection required for the quaternization step in cephalosporin conjugate synthesis; ordering a C-formyl isomer will result in a compound that cannot complete the intended synthetic sequence.
- [1] Sakane K, Kawabata K, Inamoto Y, Ohki H, Okuda S, Kamimura T. Cephem compounds. United States Patent US5173485A. Filed June 14, 1991. Issued December 22, 1992. Assignee: Fujisawa Pharmaceutical Co., Ltd. View Source
